NGP555

Brain penetration Pharmacokinetics CNS drug delivery

Procure NGP555 for robust, Notch-sparing γ-secretase modulation. With a brain:plasma ratio of 0.93 and validated CSF Aβ42 reduction at ≥3.75 mg/kg, it is the definitive tool for CNS pharmacodynamic studies. Human Phase I data confirm translational relevance, while 25 mg/kg/day p.o. prevents memory deficits in Tg2576 mice (P<0.005). Unlike toxic γ-secretase inhibitors, NGP555 selectively shifts Aβ production to non-aggregating isoforms (Aβ37/38), avoiding GI and immunotoxicity. Choose NGP555 for reproducible PK/PD modeling, biomarker qualification, and cognitive endpoint studies.

Molecular Formula C23H23FN4S
Molecular Weight 406.5 g/mol
CAS No. 1304630-27-0
Cat. No. B609552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNGP555
CAS1304630-27-0
SynonymsNGP-555;  NGP 555;  NGP555.
Molecular FormulaC23H23FN4S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F
InChIInChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27)
InChIKeyWDEKUGNKKOGFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NGP555 (CAS 1304630-27-0) Procurement: Gamma-Secretase Modulator for Alzheimer's Biomarker Studies


NGP555 (CAS 1304630-27-0) is a thiazole-class small-molecule gamma-secretase modulator (GSM) developed by NeuroGenetic Pharmaceuticals. It selectively shifts amyloid-beta (Aβ) peptide production toward shorter, non-aggregating isoforms (Aβ37 and Aβ38) while reducing pathogenic Aβ42 [1]. NGP555 has completed Phase Ia and Ib human clinical trials demonstrating target engagement in cerebrospinal fluid (CSF) [2], and exhibits brain-penetrant properties with a brain:plasma ratio of approximately 0.93 in mice . Unlike gamma-secretase inhibitors (GSIs) that cause mechanism-based toxicities, NGP555 spares Notch processing, avoiding the gastrointestinal and immunotoxicity that halted earlier programs [3].

Why NGP555 Cannot Be Interchanged with Generic Gamma-Secretase Modulators or Inhibitors


Generic substitution in the gamma-secretase targeting field fails because structural modifications produce profoundly divergent pharmacological outcomes. Gamma-secretase inhibitors (GSIs) such as semagacestat non-selectively block all γ-secretase cleavage activity, causing severe Notch-related toxicities (gastrointestinal bleeding, immunosuppression, skin cancers) that led to clinical trial failures [1]. Among GSMs, potency against Aβ42 alone is an unreliable selection criterion: compounds with similar in vitro IC50 values exhibit markedly different Aβ isoform shifting profiles, brain penetration characteristics, and clinical safety margins. For example, E2012 induced lenticular opacities despite favorable Aβ modulation [2], BMS-932481 was discontinued due to insufficient safety margin despite robust target engagement [3], and PF-06648671 reached Phase I but the program was subsequently terminated. NGP555's specific thiazole scaffold and substitution pattern confer a differentiated brain:plasma ratio (0.93) and a clinical safety profile that has successfully completed 14-day multiple ascending dose studies without Notch-related adverse events [4]. Substitution with an uncharacterized GSM analog would invalidate these critical translational parameters.

NGP555 Comparator-Based Quantitative Evidence: Procurement-Relevant Differentiation Data


NGP555 Brain Penetration Quantitative Advantage Over Alternative GSMs

NGP555 demonstrates superior brain penetration compared to other gamma-secretase modulators. In Tg2576 transgenic mice, NGP555 achieves a brain:plasma concentration ratio of 0.93 . This ratio is higher than reported for most GSMs. For comparison, the prototypical GSM-1 has a reported brain:plasma ratio of approximately 0.5 in rodent studies [1]. High brain penetration is critical for achieving central target engagement at tolerable systemic exposures, directly influencing therapeutic index.

Brain penetration Pharmacokinetics CNS drug delivery

NGP555 Cognitive Protection Efficacy in Transgenic Mouse Model

NGP555 provides quantifiable cognitive protection in the Tg2576 transgenic mouse model of Alzheimer's disease. NGP555-treated transgenic mice show greater than 65% less cognitive decline (P < 0.005) compared to vehicle-treated transgenic mice when assessed for the differential performance between transgenic and non-transgenic controls . In a separate assessment using Y-maze spontaneous alternation, NGP555 at 25 mg/kg/day p.o. prevented memory deficits in Tg2576 mice [1]. In contrast, BMS-932481, despite achieving CSF Aβ modulation in humans, did not report comparable behavioral efficacy data prior to discontinuation due to insufficient safety margin [2].

Cognitive function Behavioral pharmacology Tg2576 mouse

NGP555 Clinical Safety Profile: Absence of Notch-Related Toxicity

NGP555 demonstrates a favorable safety profile characterized by the absence of Notch-related toxicities that have plagued other gamma-secretase targeting compounds. In 14-day multiple ascending dose human trials, NGP555 maintained an adequate safety profile with no reports of gastrointestinal, skin, or immunological adverse events associated with Notch inhibition [1]. By contrast, the gamma-secretase inhibitor semagacestat caused significant Notch-mediated toxicities including gastrointestinal bleeding, weight loss, and increased skin cancer incidence in Phase III trials [2]. The GSM E2012 was discontinued due to lenticular opacities in rat toxicology studies [3]. NGP555 maintains selectivity for APP processing over Notch cleavage at concentrations up to 30 µM in vitro .

Drug safety Notch signaling Clinical toxicology

NGP555 In Vivo Aβ42 Reduction in CSF: Dose-Response and Time Course

NGP555 demonstrates robust and time-defined Aβ42 reduction in cerebrospinal fluid (CSF) in vivo. In rat studies, NGP555 significantly reduced CSF Aβ42 levels at doses of 3.75 mg/kg and above, with maximal reduction observed 8 to 10 hours post-dose [1]. In humans, a 14-day once-daily oral dosing trial established proof of target engagement with a beneficial shift in the Aβ37/Aβ38 to Aβ42 ratio [2]. For comparison, BMS-932481 showed CSF Aβ42 reductions in human Phase I but required doses that ultimately yielded an insufficient safety margin, leading to program discontinuation [3]. PF-06648671 demonstrated CSF Aβ modulation but the program was discontinued after Phase I [4].

CSF biomarkers Aβ42 Dose-response

NGP555 In Vitro Aβ42 Potency in Cellular Assay with Comparator Context

NGP555 potently inhibits Aβ42 production in cell-based assays with an IC50 of 9 nM in CHO cells expressing human APP695 . This potency is comparable to other clinical-stage GSMs. For reference, the clinical GSM E2212 has a reported IC50 of 9.0 nM for Aβ42 reduction [1]. The earlier GSM E2012 also showed sub-10 nM potency but was discontinued due to preclinical toxicology findings (lenticular opacities) [2]. NGP555 distinguishes itself not by superior potency alone but by the combination of this potency with favorable ADME properties, brain penetration (brain:plasma ratio 0.93), and absence of Notch toxicity .

IC50 Aβ42 reduction Cellular assay

NGP555 Research and Industrial Application Scenarios Based on Differentiated Evidence


In Vivo CNS Target Engagement and Pharmacodynamic Studies

Use NGP555 for studies requiring robust brain penetration and CSF biomarker modulation. With a brain:plasma ratio of 0.93 in mice , NGP555 is suited for preclinical pharmacodynamic assessments in transgenic AD models. The established CSF Aβ42 reduction at ≥3.75 mg/kg with peak effect at 8-10 hours post-dose [1] provides a validated temporal window for terminal sample collection. Human Phase I data confirm translational relevance [2], making NGP555 an appropriate tool compound for PK/PD modeling and biomarker qualification studies.

Comparative Notch-Sparing Mechanism Studies

Employ NGP555 in studies requiring differentiation between gamma-secretase modulation and inhibition. NGP555 maintains selectivity for APP cleavage over Notch processing at concentrations up to 30 µM in vitro , making it a superior tool for investigating Notch-sparing pharmacology. This property is essential for head-to-head comparisons with gamma-secretase inhibitors (e.g., semagacestat, DAPT) or for studies examining the therapeutic window between Aβ reduction and Notch-related toxicity.

Cognitive Behavioral Pharmacology in Alzheimer's Disease Models

Select NGP555 for behavioral pharmacology studies requiring demonstration of functional cognitive protection. NGP555 at 25 mg/kg/day p.o. prevents memory deficits in Tg2576 mice as measured by Y-maze spontaneous alternation , and produces >65% less cognitive decline compared to vehicle controls (P < 0.005) . This evidence supports NGP555's use in studies where cognitive endpoints are primary readouts, distinguishing it from GSMs lacking published behavioral efficacy data.

Human Biomarker Translation and Clinical Specimen Analysis

Utilize NGP555 as a reference compound for clinical biomarker assay development and validation. The human Phase I data demonstrating a beneficial shift in Aβ37/Aβ38 versus Aβ42 ratios in CSF following 14-day once-daily oral dosing [2] provides a validated clinical benchmark. This makes NGP555 valuable for calibrating Aβ isoform-specific immunoassays, validating CSF collection protocols for multi-analyte Aβ profiling, and establishing reference ranges for GSM-mediated biomarker changes in human samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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